![molecular formula C15H21NO2 B7514995 (2,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514995.png)
(2,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone, also known as JZL184, is a potent and selective inhibitor of the enzyme monoacylglycerol lipase (MAGL). MAGL is responsible for breaking down the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain, which has been implicated in various physiological and pathological processes. Therefore, JZL184 has been a subject of interest in scientific research for its potential therapeutic applications.
Mecanismo De Acción
(2,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone works by inhibiting the activity of MAGL, the enzyme responsible for breaking down 2-AG in the brain. This leads to an increase in 2-AG levels, which can activate cannabinoid receptors and modulate various physiological processes.
Biochemical and Physiological Effects:
(2,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce pain and inflammation, improve anxiety and depression-like behaviors, and reduce drug-seeking behavior in addiction models. (2,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (2,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone is its selectivity for MAGL, which allows for more specific targeting of the endocannabinoid system. However, one limitation is its relatively short half-life, which can limit its effectiveness in certain applications. Additionally, (2,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone is not water-soluble, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on (2,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, (2,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone could be studied for its potential as a treatment for chronic pain, anxiety, and depression. Further research could also focus on optimizing the pharmacokinetics and dosing of (2,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone for various applications.
Métodos De Síntesis
(2,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone was first synthesized by Long et al. in 2009 using a multistep organic synthesis approach. The synthesis involves the reaction of 2,4-dimethylphenyl magnesium bromide with 3-(chloromethyl)piperidine followed by reduction with lithium aluminum hydride and subsequent acylation with benzoyl chloride.
Aplicaciones Científicas De Investigación
(2,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase levels of 2-AG in the brain, which can have neuroprotective and anti-inflammatory effects. (2,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone has been studied in animal models of pain, anxiety, depression, addiction, and neurodegenerative diseases, with promising results.
Propiedades
IUPAC Name |
(2,4-dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-5-6-14(12(2)8-11)15(18)16-7-3-4-13(9-16)10-17/h5-6,8,13,17H,3-4,7,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBHJPZRGBNUMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCCC(C2)CO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.